(1S,2R,4As,6aR,6aS,6bR,8R,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
(1S,2R,4As,6aR,6aS,6bR,8R,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
6beta-Hydroxyasiatic acid, also known as madecassic acid or 6b-hydroxyasiatate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. 6beta-Hydroxyasiatic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 6beta-hydroxyasiatic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 6beta-hydroxyasiatic acid can be found in green vegetables, guava, and herbs and spices. This makes 6beta-hydroxyasiatic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
18449-41-7
VCID:
VC0191771
InChI:
InChI=1S/C30H48O6/c1-16-9-10-30(25(35)36)12-11-28(5)18(22(30)17(16)2)7-8-21-26(3)13-20(33)24(34)27(4,15-31)23(26)19(32)14-29(21,28)6/h7,16-17,19-24,31-34H,8-15H2,1-6H3,(H,35,36)/t16-,17+,19-,20-,21?,22?,23?,24+,26-,27+,28-,29-,30+/m1/s1
SMILES:
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O
Molecular Formula:
C30H48O6
Molecular Weight:
504.7 g/mol
(1S,2R,4As,6aR,6aS,6bR,8R,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
CAS No.: 18449-41-7
Natural Products
VCID: VC0191771
Molecular Formula: C30H48O6
Molecular Weight: 504.7 g/mol
CAS No. | 18449-41-7 |
---|---|
Product Name | (1S,2R,4As,6aR,6aS,6bR,8R,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
Molecular Formula | C30H48O6 |
Molecular Weight | 504.7 g/mol |
IUPAC Name | (1S,2R,4aS,6aS,6bR,8R,9R,10R,11R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
Standard InChI | InChI=1S/C30H48O6/c1-16-9-10-30(25(35)36)12-11-28(5)18(22(30)17(16)2)7-8-21-26(3)13-20(33)24(34)27(4,15-31)23(26)19(32)14-29(21,28)6/h7,16-17,19-24,31-34H,8-15H2,1-6H3,(H,35,36)/t16-,17+,19-,20-,21?,22?,23?,24+,26-,27+,28-,29-,30+/m1/s1 |
Standard InChIKey | PRAUVHZJPXOEIF-UQPQHHFRSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)[C@@H]2[C@H]1C)C)C(=O)O |
SMILES | CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O |
Canonical SMILES | CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O |
Melting Point | 293°C |
Physical Description | Solid |
Description | 6beta-Hydroxyasiatic acid, also known as madecassic acid or 6b-hydroxyasiatate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. 6beta-Hydroxyasiatic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 6beta-hydroxyasiatic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 6beta-hydroxyasiatic acid can be found in green vegetables, guava, and herbs and spices. This makes 6beta-hydroxyasiatic acid a potential biomarker for the consumption of these food products. |
Synonyms | 6beta-Hydroxyasiatic acid |
PubChem Compound | 12073158 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume